molecular formula C3H9NO3 B1194391 Ammonium lactate CAS No. 515-98-0

Ammonium lactate

Cat. No. B1194391
CAS RN: 515-98-0
M. Wt: 107.11 g/mol
InChI Key: RZOBLYBZQXQGFY-UHFFFAOYSA-N
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Patent
US07186856B2

Procedure details

The procedure described in Example 1 was followed except that the reaction solution consisted of 10 g of a 70% solution of ammonium lactate, 45 g tricaprylamine, and 5 g dodecanol. The reaction mixture was heated for 2 hours at 160° C. and atmospheric pressure, resulting in a conversion of about 98% from ammonium lactate to lactic acid. Some of the dodecanol also reacted with lactic acid to form an ester. The conversion from ammonium lactate to lactic acid plus lactic acid ester was about 99%.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
45 g
Type
reactant
Reaction Step Three
Quantity
5 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([O-:6])(=[O:5])[CH:2]([CH3:4])[OH:3].[NH4+].CCCCCCCC[N:16](CCCCCCCC)CCCCCCCC.C(O)CCCCCCCCCCC>>[C:1]([O-:6])(=[O:5])[CH:2]([CH3:4])[OH:3].[NH4+:16].[C:1]([OH:6])(=[O:5])[CH:2]([CH3:4])[OH:3] |f:0.1,4.5|

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(O)C)(=O)[O-].[NH4+]
Step Three
Name
Quantity
45 g
Type
reactant
Smiles
CCCCCCCCN(CCCCCCCC)CCCCCCCC
Step Four
Name
Quantity
5 g
Type
reactant
Smiles
C(CCCCCCCCCCC)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C(O)C)(=O)[O-].[NH4+]
Name
Type
product
Smiles
C(C(O)C)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.